5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with isopropyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique isopropyl substitution, which can influence its reactivity and binding properties. This structural feature may enhance its specificity and potency in certain applications compared to other similar compounds .
Properties
Molecular Formula |
C13H16N4O |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-amino-1-phenyl-N-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-9(2)16-13(18)11-8-15-17(12(11)14)10-6-4-3-5-7-10/h3-9H,14H2,1-2H3,(H,16,18) |
InChI Key |
DMNCFBCPCOZMSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.